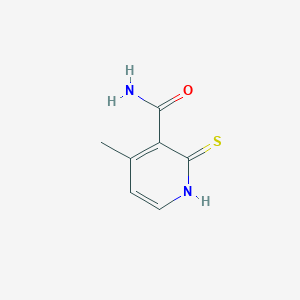
2-Mercapto-4-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-mercapto-4-méthylnicotinamide est un composé chimique de formule moléculaire C7H8N2OS et d'une masse moléculaire de 168,2 g/mol Il s'agit d'un dérivé de la nicotinamide, caractérisé par la présence d'un groupe mercapto (-SH) et d'un groupe méthyle (-CH3) liés au cycle nicotinamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-mercapto-4-méthylnicotinamide implique généralement la réaction de l'acide 4-méthylnicotinique avec la thiourée dans des conditions spécifiques. La réaction est effectuée en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3) pour faciliter la formation du groupe mercapto. Le mélange réactionnel est ensuite chauffé à une température spécifique pour compléter la synthèse .
Méthodes de production industrielle
La production industrielle de 2-mercapto-4-méthylnicotinamide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin d'assurer un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-mercapto-4-méthylnicotinamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe mercapto peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le composé peut être réduit pour former les amines ou les thiols correspondants.
Substitution : Le groupe méthyle peut subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les électrophiles tels que les halogénoalcanes ou les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Disulfures ou acides sulfoniques.
Réduction : Amines ou thiols.
Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
Le 2-mercapto-4-méthylnicotinamide a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-mercapto-4-méthylnicotinamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe mercapto permet au composé de former des liaisons covalentes avec les groupes thiols des protéines, modifiant potentiellement leur fonction. Cette interaction peut conduire à divers effets biologiques, notamment l'inhibition de l'activité enzymatique et la modulation des voies de signalisation cellulaire .
Applications De Recherche Scientifique
2-Mercapto-4-methylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Mercapto-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The mercapto group allows the compound to form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Mercaptonicotinamide : Manque le groupe méthyle présent dans le 2-mercapto-4-méthylnicotinamide.
4-Méthylnicotinamide : Manque le groupe mercapto.
Nicotinamide : Manque à la fois les groupes mercapto et méthyle.
Unicité
Le 2-mercapto-4-méthylnicotinamide est unique en raison de la présence à la fois du groupe mercapto et du groupe méthyle, qui confèrent des propriétés chimiques distinctes et des activités biologiques potentielles. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C7H8N2OS |
|---|---|
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
4-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2OS/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) |
Clé InChI |
LGVOEABGRMUMBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)NC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


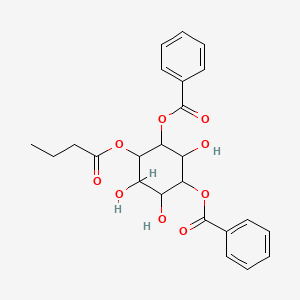
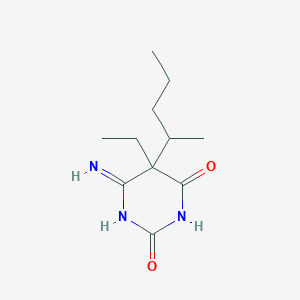
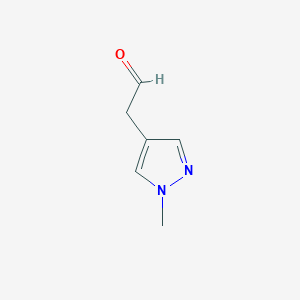
![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
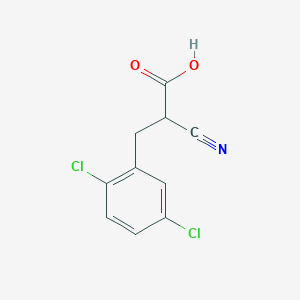

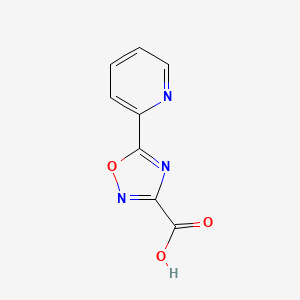
![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
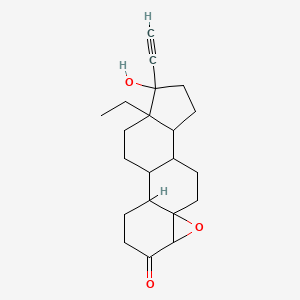
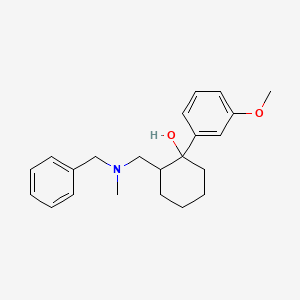
![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
